

A Comparative Analysis of Parylene F Films' Dielectric Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Parylene F dimer*

Cat. No.: *B155830*

[Get Quote](#)

For researchers, scientists, and drug development professionals requiring superior dielectric performance in their applications, this guide provides a detailed comparison of Parylene F films against other common conformal coatings. The selection of an appropriate insulating material is critical for the reliability and functionality of sensitive electronic components, particularly in demanding environments. This guide offers a comprehensive overview of the dielectric constant and breakdown voltage of Parylene F and its alternatives, supported by experimental data and standardized testing protocols.

Quantitative Comparison of Dielectric Properties

The dielectric properties of conformal coatings are paramount in preventing electrical interference and ensuring the longevity of electronic devices. The following table summarizes the dielectric constant and breakdown voltage of Parylene F and other widely used conformal coatings.

Material	Dielectric Constant (at 1 MHz)	Breakdown Voltage (V/mil)
Parylene F (VT-4)	2.20[1][2]	5,400[3]
Parylene N	2.65[3][4][5]	7,000[3][4][5]
Parylene C	2.95[6][7]	5,600[6][7][8]
Parylene D	2.82 (at 1 kHz)	5,500[5]
Silicone	2.6 - 2.7[2]	1,100 - 2,000[2][9][10]
Polyurethane	4.2 - 5.2[2]	1,400 - 3,000[2][10][11]
Acrylic	3.0 - 4.0[2]	1,000 - 1,500[2][10]

Note: The breakdown voltage of Parylene films is dependent on the thickness of the coating, with thinner films generally exhibiting a higher voltage breakdown per unit thickness.[12][13][14]

Experimental Protocols

The data presented in this guide is based on standardized test methods to ensure accuracy and comparability. The primary ASTM International standards used for determining the dielectric properties of insulating materials are outlined below.

ASTM D149: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies

This test method covers procedures for the determination of dielectric strength of solid insulating materials at commercial power frequencies (60 Hz). The dielectric strength is defined as the maximum voltage a material can withstand before breaking down.[7][8]

- Apparatus: A high-voltage source with a means of controlling the rate of voltage rise and a suitable test chamber containing electrodes.
- Procedure:
 - A sample of the material of a specified thickness is placed between two electrodes.

- The voltage is increased from zero at a uniform rate until dielectric breakdown occurs.
- The breakdown voltage is recorded.
- The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the sample.

ASTM D150: Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation

These test methods cover the determination of relative permittivity (dielectric constant), dissipation factor, loss tangent, and other AC loss characteristics of solid electrical insulation.

- Apparatus: A capacitance bridge or a resonant circuit, a test fixture to hold the specimen, and a signal generator.

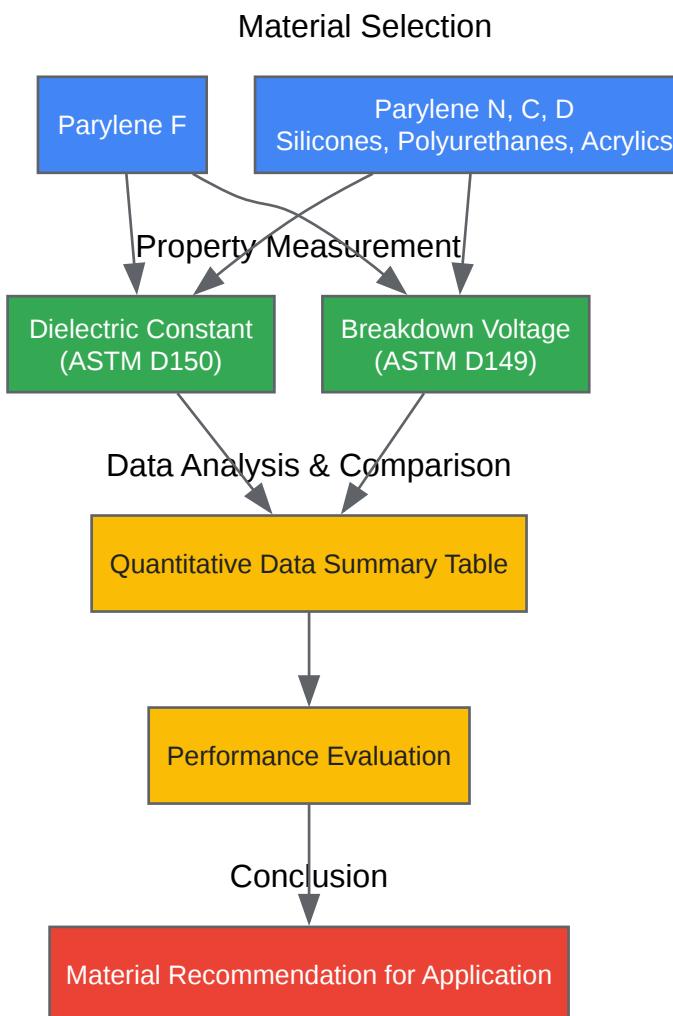
- Procedure:

- The specimen is placed in the test fixture, forming a capacitor.
- The capacitance of the specimen is measured at a specified frequency (e.g., 1 MHz).
- The dielectric constant is calculated from the measured capacitance, the dimensions of the specimen, and the properties of the test fixture.

ASTM D257: Standard Test Methods for DC Resistance or Conductance of Insulating Materials

These test methods cover direct-current procedures for the measurement of DC insulation resistance, volume resistance, and surface resistance. From these measurements, volume resistivity and surface resistivity are calculated.

- Apparatus: A voltage source, a current-measuring instrument (picoammeter or electrometer), and a test cell or electrodes.


- Procedure:

- A defined voltage is applied across the insulating material for a specified time.

- The resulting current is measured.
- The resistance is calculated using Ohm's law ($R = V/I$).
- Volume resistivity is then calculated based on the resistance and the dimensions of the electrode arrangement.

Comparative Workflow Diagram

The following diagram illustrates the workflow for comparing the dielectric properties of different conformal coatings.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing conformal coating dielectric properties.

Conclusion

Parylene F offers a low dielectric constant, which is advantageous for high-frequency applications where signal integrity is crucial.[4] While its breakdown voltage is slightly lower than that of Parylene N and C, it remains significantly higher than that of common liquid conformal coatings like silicones, polyurethanes, and acrylics.[2][3][10] The choice of the optimal conformal coating will ultimately depend on the specific requirements of the application, including the operating frequency, voltage, and environmental conditions. This guide provides the foundational data and testing methodologies to aid researchers and professionals in making an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vsiparylene.com [vsiparylene.com]
- 2. hzo.com [hzo.com]
- 3. Parylene Dielectric Properties | Specialty Coating Systems scscoatings.com
- 4. advancedcoating.com [advancedcoating.com]
- 5. paratronix.com [paratronix.com]
- 6. advancedcoating.com [advancedcoating.com]
- 7. paryleneengineering.com [paryleneengineering.com]
- 8. paryleneengineering.com [paryleneengineering.com]
- 9. High-Voltage-Silicone-Conformal-Coatings - incurelab.com
- 10. hzo.com [hzo.com]
- 11. trinityshields.com [trinityshields.com]
- 12. vsiparylene.com [vsiparylene.com]

- 13. microconnex.com [microconnex.com]
- 14. What Happens to Parylene when the Dielectric Voltage is Exceeded? | Specialty Coating Systems [scscoatings.com]
- To cite this document: BenchChem. [A Comparative Analysis of Parylene F Films' Dielectric Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155830#dielectric-constant-and-breakdown-voltage-of-parylene-f-films\]](https://www.benchchem.com/product/b155830#dielectric-constant-and-breakdown-voltage-of-parylene-f-films)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com